

Application Notes: Quantitative Analysis of Daurisoline using Daurisoline-d11 as an Internal Standard

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Compound of Interest

Compound Name: Daurisoline-d11

Cat. No.: B15137926

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Introduction

Daurisoline is a bis-benzylisoquinoline alkaloid with a range of pharmacological activities, including anti-arrhythmic effects and potential as an autophagy blocker in cancer therapy.^{[1][2]} Accurate quantification of Daurisoline in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trials. This application note details a robust and sensitive method for the quantitative analysis of Daurisoline in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with a stable isotope-labeled internal standard, **Daurisoline-d11**. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

Experimental Protocols

This section provides a detailed protocol for the quantification of Daurisoline in plasma samples.

Materials and Reagents

- Daurisoline reference standard

- **Daurisoline-d11** (internal standard)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Control plasma (e.g., rat, human)

Instrumentation

- UPLC system (e.g., Waters ACQUITY UPLC)
- Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX QTRAP 4500)
- Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.7 μ m)

Sample Preparation: Protein Precipitation

- Aliquot 100 μ L of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 10 μ L of **Daurisoline-d11** internal standard working solution.
- Add 300 μ L of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject 5 μ L of the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Method

UPLC Conditions:

Parameter	Value
Column	C18 (2.1 x 50 mm, 1.7 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Flow Rate	0.3 mL/min
Gradient	As required for optimal separation
Column Temperature	40°C
Injection Volume	5 μ L

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	500°C
IonSpray Voltage	5500 V
Curtain Gas	30 psi
Collision Gas	Medium

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Daurisoline	611.3	395.2
Daurisoline-d11 (IS)	622.3	406.2

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of Daurisoline. While the specific use of **Daurisoline-d11** is proposed in this protocol for optimal accuracy, the data presented here is based on published methods for Daurisoline quantification, which demonstrate the feasibility and robustness of the UPLC-MS/MS approach. [3]

Table 1: Calibration Curve and Sensitivity

Parameter	Result
Linear Range	3 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	3 ng/mL

Table 2: Accuracy and Precision

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Low	6	< 13%	< 13%	91.0 - 105.3
Medium	100	< 13%	< 13%	91.0 - 105.3
High	800	< 13%	< 13%	91.0 - 105.3

Table 3: Recovery and Matrix Effect

QC Level	Concentration (ng/mL)	Mean Recovery (%)	Matrix Effect (%)
Low	6	77.4 - 86.9	Not specified
Medium	100	77.4 - 86.9	Not specified
High	800	77.4 - 86.9	Not specified

Table 4: Pharmacokinetic Parameters in Rats (Intravenous Administration of 2 mg/kg)[3]

Parameter	Value (Mean \pm SD)
AUC(0-t) (ng/mL*h)	497.8 \pm 81.4
t _{1/2} (h)	6.3 \pm 5.1
CL (L/h/kg)	3.9 \pm 0.8

Visualizations

Experimental Workflow

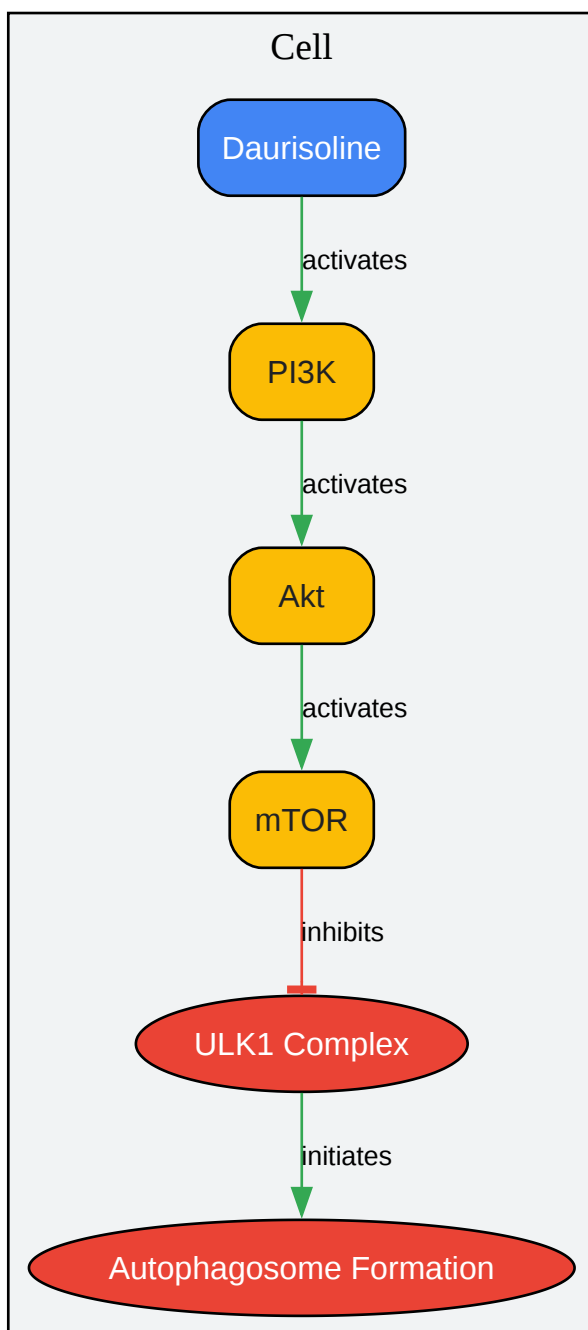


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Caption: Experimental workflow for Daurisoline quantification.

Signaling Pathway: Daurisoline's Effect on Autophagy

Daurisoline has been identified as an autophagy blocker.[1] One of its mechanisms involves the activation of the PI3K/Akt/mTOR signaling pathway, which is a key negative regulator of autophagy. By activating this pathway, Daurisoline can inhibit the formation of autophagosomes.



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Caption: Daurisoline inhibits autophagy via the PI3K/Akt/mTOR pathway.

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References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com